Ibandronate

Description

Ibandronic acid is a Bisphosphonate.

Ibandronic Acid is a third-generation amino-bisphosphonate with anti-resorptive and anti-hypercalcemic activities. Ibandronic acid binds to and adsorbs onto the surface of hydroxyapatite crystals in the bone matrix, thereby preventing osteoclast resorption. This agent also inhibits farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway. Inhibition of this enzyme prevents the formation of isoprenoids, thereby leading to a reduction in the farnesylation and geranylgeranylation of signaling proteins of G protein-coupled signaling, and, eventually, inducing apoptosis of osteoclasts. By inhibiting osteoclast-mediated bone resorption, ibandronic acid increases bone mineral density, decreases bone remodeling and turnover, as well as reduces bone pain.

IBANDRONIC ACID is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and is indicated for postmenopausal osteoporosis and osteoporosis and has 12 investigational indications.

This compound is a nitrogen-containing bisphosphonate in the same class as alendronate and risedronate. This compound inhibits osteoclast-mediated bone resorption. All of the bisphosphonates prevent the breakdown of bone by bone cells called osteoclasts. In persons who are at high risk for osteoporosis, bisphosphonates not only result in increased amounts of bone and bone strength, they also reduce the risk of hip fractures and other bone fractures.

Aminobisphosphonate that is a potent inhibitor of BONE RESORPTION. It is used in the treatment of HYPERCALCEMIA associated with malignancy, for the prevention of fracture and bone complications in patients with breast cancer and bone metastases, and for the treatment and prevention of POSTMENOPAUSAL OSTEOPOROSIS.

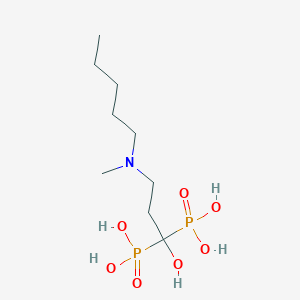

Structure

3D Structure

Properties

IUPAC Name |

[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBVHIBUJCELCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048340 | |

| Record name | Ibandronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ibandronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble, 1.34e+01 g/L | |

| Record name | Ibandronate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00710 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ibandronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

114084-78-5 | |

| Record name | Ibandronate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114084-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibandronic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114084785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibandronate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00710 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ibandronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, (1-hydroxy-3- (methylpentylamino)propylidene)bis- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBANDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UMD7G2653W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ibandronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

113-115 | |

| Record name | Ibandronate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00710 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Ibandronate's Molecular Siege: An In-depth Analysis of Farnesyl Pyrophosphate Synthase Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ibandronate, a potent nitrogen-containing bisphosphonate (N-BP), is a cornerstone in the management of postmenopausal osteoporosis and other bone-related disorders. Its therapeutic efficacy is intrinsically linked to its potent inhibition of farnesyl pyrophosphate synthase (FPPS), a critical enzyme in the mevalonate pathway within osteoclasts. This technical guide provides a comprehensive examination of the molecular mechanism underpinning this compound's action on FPPS. It delves into the quantitative kinetics of this inhibition, presents detailed experimental protocols for its characterization, and visualizes the intricate signaling and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in the fields of bone biology, pharmacology, and drug development.

Introduction: The Central Role of FPPS in Osteoclast Function

Osteoclasts, the primary cells responsible for bone resorption, are central to the dynamic process of bone remodeling. An imbalance in this process, favoring resorption over formation, leads to conditions like osteoporosis. The functionality and survival of osteoclasts are heavily dependent on the post-translational prenylation of small GTPase signaling proteins, such as those from the Ras, Rho, and Rac families. This process, which involves the attachment of isoprenoid lipids, is crucial for the proper localization and function of these proteins, which in turn regulate the osteoclast's cytoskeletal arrangement, ruffled border formation, and survival signals.[1]

The mevalonate pathway is the sole source of these essential isoprenoid lipids, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). Farnesyl pyrophosphate synthase (FPPS) is a key enzyme in this pathway, catalyzing the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), and subsequently, the condensation of GPP with another IPP molecule to yield FPP.[2] By targeting FPPS, N-BPs like this compound effectively starve the osteoclast of these vital isoprenoid lipids, leading to the disruption of crucial cellular functions and ultimately inducing apoptosis.[3][4]

The Mevalonate Pathway and this compound's Point of Interception

The mevalonate pathway is a complex cascade of enzymatic reactions. This compound's strategic point of intervention is at the level of FPPS, effectively halting the downstream production of FPP and GGPP.

References

- 1. Annexin V Staining Protocol [icms.qmul.ac.uk]

- 2. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. feh.scs.illinois.edu [feh.scs.illinois.edu]

The Core of Osteoclast Apoptosis: An In-depth Technical Guide to the Effects of Ibandronate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying ibandronate-induced osteoclast apoptosis. This compound, a potent nitrogen-containing bisphosphonate, is a widely prescribed therapeutic for bone disorders characterized by excessive bone resorption, such as osteoporosis. Its efficacy is largely attributed to its ability to trigger programmed cell death in osteoclasts, the primary cells responsible for bone degradation. This document details the core signaling pathways, presents quantitative data from relevant studies, and provides detailed experimental protocols for investigating these effects.

Core Signaling Pathway: Inhibition of the Mevalonate Pathway

This compound's primary mechanism of action is the targeted inhibition of the mevalonate pathway, a critical metabolic cascade for the production of isoprenoid lipids. Specifically, this compound is a potent inhibitor of farnesyl pyrophosphate synthase (FPPS) , a key enzyme in this pathway.[1][2][3]

The inhibition of FPPS by this compound leads to a depletion of two essential isoprenoid lipids: farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) . These molecules are crucial for the post-translational modification of small GTP-binding proteins, a process known as prenylation. The absence of FPP and GGPP disrupts the function of several small GTPases, including members of the Ras, Rho, and Rac families , which are vital for osteoclast survival, cytoskeletal integrity, and function.[4][5] The loss of prenylation of these signaling proteins ultimately triggers the apoptotic cascade, leading to osteoclast cell death.[4]

The apoptotic process initiated by this compound culminates in the activation of effector caspases, particularly caspase-3 , which executes the final stages of programmed cell death.[4]

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro studies on the effects of this compound.

| Parameter | Value | Reference |

| IC50 for Farnesyl Pyrophosphate Synthase (FPPS) | 20 nM | [1][2] |

| This compound Concentration | Observed Effect | Cell Type | Reference |

| 10 µM (10-5 mol/L) | Most pronounced suppression of osteoclast formation. Significant suppression of osteoclast migration and bone resorption. | Mouse Osteoclasts (from bone marrow) | [6] |

| 0.3 - 10 µM | No significant effect on or slight increase in cell viability. Strong inhibition of both organic and inorganic bone resorption at concentrations of 1 µM and higher. | Mature Human Osteoclasts | [7] |

| 30 µM and above | Decreased cell viability. | Mature Human Osteoclasts | [7] |

| 10-4 M and 5x10-5 M | Significant reduction in osteoblast-like cell proliferation and induction of apoptosis. | MG-63 (osteoblast-like cells) | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-induced osteoclast apoptosis.

In Vitro Osteoclastogenesis from Bone Marrow Macrophages (BMMs)

This protocol describes the generation of osteoclasts from mouse bone marrow precursor cells.

Materials:

-

Complete α-MEM (α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin)

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Receptor Activator of Nuclear Factor-κB Ligand (RANKL)

-

Red Blood Cell Lysing Buffer

-

40 µm cell strainer

Procedure:

-

Isolate bone marrow from the femurs and tibias of mice by flushing the bone shafts with complete α-MEM.[9][10]

-

Disperse cell clumps by gentle pipetting and pass the cell suspension through a 40 µm cell strainer.[9]

-

Lyse red blood cells using a red blood cell lysing buffer according to the manufacturer's instructions.[9]

-

Wash the cells with complete α-MEM and centrifuge to pellet the bone marrow cells.

-

Resuspend the cells in complete α-MEM containing M-CSF (e.g., 30 ng/mL) and culture for 2-3 days to generate bone marrow-derived macrophages (BMMs). Non-adherent cells are removed.

-

To induce osteoclast differentiation, culture the adherent BMMs in complete α-MEM containing M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL) for 4-6 days.[9][11]

-

Replace the medium every 2-3 days.

-

Mature osteoclasts are identified as large, multinucleated (≥3 nuclei) cells that are positive for tartrate-resistant acid phosphatase (TRAP) staining.[9][11]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is a method for detecting DNA fragmentation, a hallmark of apoptosis.

Materials:

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTP, e.g., FITC-dUTP)

-

DNase I (for positive control)

-

Nuclear counterstain (e.g., DAPI or Hoechst)

Procedure:

-

Culture osteoclasts on glass coverslips and treat with various concentrations of this compound for the desired time.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[12]

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[13][14]

-

Wash the cells with PBS.

-

For a positive control, treat a separate coverslip with DNase I to induce DNA fragmentation.

-

Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[12][13][14]

-

Wash the cells to remove unincorporated nucleotides.

-

Counterstain the nuclei with a fluorescent DNA stain like DAPI or Hoechst.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cell lysis buffer

-

2x Reaction buffer

-

DTT (Dithiothreitol)

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Microplate reader

Procedure:

-

Treat osteoclasts with this compound and a vehicle control.

-

Harvest the cells and prepare cell lysates using a cell lysis buffer.[15]

-

Determine the protein concentration of the lysates.

-

In a 96-well plate, add a standardized amount of protein from each lysate (e.g., 50-200 µg).[15]

-

Prepare a reaction mixture containing 2x reaction buffer and DTT.[15]

-

Add the reaction mixture to each well containing the cell lysate.

-

Initiate the reaction by adding the caspase-3 substrate (DEVD-pNA).[15]

-

Incubate the plate at 37°C for 1-2 hours.[15]

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.[15]

Western Blotting for Apoptotic Proteins

Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway, such as cleaved PARP and members of the Bcl-2 family.

Materials:

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Prepare protein lysates from this compound-treated and control osteoclasts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[16][17][18]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[16][18]

-

Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved PARP) overnight at 4°C.[16][18]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16][18]

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[16][18]

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein, such as β-actin.[18]

Conclusion

This compound effectively induces apoptosis in osteoclasts by inhibiting the mevalonate pathway enzyme, farnesyl pyrophosphate synthase. This leads to a disruption of protein prenylation, impaired function of small GTPase signaling proteins, and subsequent activation of the caspase cascade. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate molecular details of this process and to evaluate the efficacy of novel anti-resorptive agents. A thorough understanding of these pathways is paramount for the development of next-generation therapies for bone diseases.

References

- 1. tribioscience.com [tribioscience.com]

- 2. medkoo.com [medkoo.com]

- 3. cosmobiousa.com [cosmobiousa.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The role of Rho GTPases’ substrates Rac and Cdc42 in osteoclastogenesis and relevant natural medicinal products study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro osteoclast-suppressing effect of sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2.5. In vitro osteoclastogenesis assay [bio-protocol.org]

- 8. digibug.ugr.es [digibug.ugr.es]

- 9. Osteoclast Derivation from Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. content.abcam.com [content.abcam.com]

- 13. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Apoptosis western blot guide | Abcam [abcam.com]

- 17. Effects of this compound on bone quality: preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Ibandronate's Impact on Bone Mineralization: A Technical Guide for Researchers

An in-depth analysis of early-stage preclinical and clinical data on the effects of ibandronate on bone mineralization, tailored for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the early-stage research that established the role of this compound in promoting bone mineralization. It delves into the core mechanism of action, summarizes key quantitative data from pivotal preclinical and clinical studies, and outlines the experimental protocols used in this research.

Core Mechanism of Action: Inhibition of the Mevalonate Pathway

This compound, a potent nitrogen-containing bisphosphonate, primarily exerts its effects by inhibiting osteoclast-mediated bone resorption.[1] Its molecular mechanism centers on the disruption of the mevalonate pathway within osteoclasts.[2][3]

This compound binds to hydroxyapatite in the bone mineral matrix.[1] When osteoclasts initiate bone resorption, the acidic microenvironment they create releases this compound, which is then internalized by the osteoclast.[2] Inside the osteoclast, this compound inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[2][4]

The inhibition of FPPS prevents the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[5] These molecules are crucial for the post-translational modification (prenylation) of small GTPase signaling proteins like Ras, Rho, and Rac.[2] The disruption of this process leads to:

-

Impaired Osteoclast Function: The lack of prenylated proteins disrupts the formation of the ruffled border, a specialized cell membrane structure essential for bone resorption.[2]

-

Induction of Apoptosis: The inhibition of the mevalonate pathway triggers programmed cell death (apoptosis) in osteoclasts, reducing their overall number.[6][7]

By inhibiting osteoclast activity and inducing their apoptosis, this compound shifts the balance of bone remodeling towards bone formation, leading to an increase in bone mineral density and improved bone strength.[1][8]

This compound's inhibition of FPPS in the mevalonate pathway.

Quantitative Data from Preclinical Studies

Extensive preclinical studies in various animal models have demonstrated the efficacy of this compound in improving bone mineralization.

Ovariectomized (OVX) Rat Model

The ovariectomized (OVX) rat is a widely used model for postmenopausal osteoporosis.[9] Studies in this model have consistently shown a dose-dependent increase in bone mineral density (BMD) with this compound treatment.[10][11]

| Parameter | Treatment Group | Dose | Duration | % Change vs. OVX Control | Skeletal Site | Reference |

| Bone Mineral Density (BMD) | This compound | 1.0 µg/kg/day (s.c.) | 12 months | Increased (dose-dependent) | Femur, Tibia, Lumbar Vertebrae | [10] |

| This compound | 25 µg/kg/day (s.c.) | 12 months | Increased (dose-dependent) | Femur, Tibia, Lumbar Vertebrae | [10] | |

| This compound | 1.0 µg/kg/day (s.c.) | 20 weeks | Optimal prevention of bone loss | Femur | [12] | |

| This compound | 25 µg/kg (intermittent) | 28 days | Mitigated loss of trabecular BMD | Femoral Head | [5] | |

| Trabecular Bone Volume | This compound | 0.2 - 25 µg/kg/day (s.c.) | 12 months | Increased (dose-dependent) | Long bones, Vertebrae | [10] |

| Trabecular Number | This compound | 0.2 - 25 µg/kg/day (s.c.) | 12 months | Increased (dose-dependent) | Long bones, Vertebrae | [10] |

| Trabecular Separation | This compound | All doses | 12 months | Fully prevented increase | Long bones, Vertebrae | [10] |

Ovariohysterectomized (OHX) Dog Model

Studies in beagle dogs following ovariohysterectomy (OHX) have also demonstrated the positive effects of this compound on bone mass.[13]

| Parameter | Treatment Group | Dose | Duration | Outcome | Skeletal Site | Reference |

| Bone Volume | This compound | ≥ 4.1 µg/kg/day | 1 year | Stopped or completely reversed bone loss | Not specified | [13] |

| Bone Turnover (Activation Frequency) | This compound | 14 µg/kg/day | 1 year | Significantly depressed | Not specified | [13] |

Ovariectomized (OVX) Monkey Model

Preclinical studies in cynomolgus monkeys have provided further evidence for the efficacy of intermittent intravenous this compound in preventing estrogen-deficiency-induced bone loss.[14]

| Parameter | Treatment Group | Dose | Duration | Outcome | Skeletal Site | Reference |

| Bone Mass | This compound | 30 µg/kg (i.v. every 30 days) | 16 months | Prevented osteopenia | Lumbar spine, Proximal femur, Femoral neck, Radius | [14] |

| This compound | 150 µg/kg (i.v. every 30 days) | 16 months | Further increased bone mass and strength | Spine, Femoral neck | [14] | |

| Bone Turnover Markers (Urinary N-telopeptide, Deoxypyridinoline; Serum Osteocalcin, Bone-specific alkaline phosphatase) | This compound | 30 µg/kg (i.v. every 30 days) | 16 months | Suppressed OVX-induced increases | Systemic | [14] |

Experimental Protocols

Ovariectomy-Induced Osteoporosis in Rats

This model is a cornerstone for studying postmenopausal osteoporosis and the effects of therapeutic interventions.[9]

Objective: To induce a state of estrogen deficiency that mimics postmenopausal bone loss in humans.

Procedure:

-

Animal Selection: Typically, skeletally mature female rats (e.g., Wistar or Sprague-Dawley), around 8 months of age, are used.[10][12]

-

Pre-operative Care: Animals are acclimatized to the laboratory conditions and provided with standard chow and water ad libitum.

-

Anesthesia: The rats are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

-

Surgical Procedure:

-

A dorsal midline or bilateral flank incision is made.

-

The ovaries are located and carefully isolated.

-

A ligature is placed around the ovarian blood vessels and the fallopian tube.

-

The ovary is excised.

-

The muscle and skin layers are sutured.

-

Sham-operated animals undergo the same procedure without the removal of the ovaries.[10]

-

-

Post-operative Care: Analgesics are administered to manage pain. The animals are monitored for recovery and signs of infection.

-

Induction Period: A period of several weeks (e.g., 10 weeks) is allowed for the development of osteopenia following ovariectomy before the initiation of treatment.[10]

-

Treatment Administration: this compound or placebo is administered via the desired route (e.g., subcutaneous injection).[10][12]

-

Outcome Assessment: At the end of the study period, various parameters are assessed, including bone mineral density (using methods like DEXA or pQCT), bone histomorphometry, and biomechanical strength testing.[10]

Workflow for the Ovariectomized Rat Model.

Bone Histomorphometry

Bone histomorphometry provides quantitative information on bone structure and cellular activity.[15][16]

Objective: To assess the microscopic architecture of bone and the dynamics of bone formation and resorption.

Procedure:

-

Bone Labeling (for dynamic histomorphometry): Fluorochrome labels (e.g., calcein, tetracycline) are administered to the animals at specific time points before sacrifice. These labels incorporate into newly formed bone.

-

Sample Collection: Bone samples (e.g., tibia, femur, iliac crest) are collected at the end of the study.[15]

-

Sample Processing:

-

Bones are fixed (e.g., in ethanol or formalin).

-

Dehydration is performed using a graded series of ethanol.

-

Embedding is done in a hard resin (e.g., methyl methacrylate).

-

-

Sectioning: Undecalcified bone sections are cut using a microtome.

-

Staining:

-

Static parameters: Sections are stained with dyes like Von Kossa (for mineralized bone) or Goldner's trichrome (to differentiate mineralized and unmineralized bone).

-

Dynamic parameters: Unstained sections are viewed under a fluorescence microscope to visualize the fluorochrome labels.

-

-

Image Analysis: A specialized image analysis system is used to quantify various parameters, including:

-

Structural parameters: Trabecular bone volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp).

-

Bone formation parameters: Mineralizing surface (MS/BS), mineral apposition rate (MAR), and bone formation rate (BFR/BS).

-

Bone resorption parameters: Eroded surface (ES/BS) and osteoclast number (N.Oc/B.Pm).

-

Workflow for Bone Histomorphometry Analysis.

In Vitro Osteoblast Culture

In vitro studies using osteoblast cell cultures are crucial for understanding the direct effects of compounds on bone-forming cells.[6][17]

Objective: To assess the impact of this compound on osteoblast proliferation, differentiation, and matrix production.

Procedure:

-

Cell Source: Primary human osteoblasts or osteoblastic cell lines (e.g., MC3T3-E1) are used.[6]

-

Cell Culture: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: this compound is added to the culture medium at various concentrations.[17]

-

Incubation: Cells are incubated for specific time periods (e.g., 1, 2, 5, 10, 14 days).[6]

-

Outcome Assessment:

-

Proliferation: Cell viability and proliferation can be assessed using assays like MTT or by quantifying the expression of proliferation markers (e.g., Cyclin D1) via RT-PCR.[6]

-

Differentiation: The expression of osteoblast differentiation markers (e.g., Runx2, alkaline phosphatase, osteocalcin) is quantified using RT-PCR or enzyme activity assays.[17]

-

Matrix Production: The expression of extracellular matrix proteins, such as collagen type I, is measured by RT-PCR.[6] Mineralization can be assessed by Alizarin Red S staining.

-

Conclusion

Early-stage studies have unequivocally demonstrated that this compound positively impacts bone mineralization. Its primary mechanism of action, the inhibition of the mevalonate pathway in osteoclasts, effectively reduces bone resorption and tips the remodeling balance in favor of bone formation. The quantitative data from various preclinical models, including ovariectomized rats, dogs, and monkeys, consistently show a dose-dependent increase in bone mineral density and an improvement in bone architecture. The experimental protocols outlined in this guide provide a framework for the robust preclinical evaluation of anti-resorptive agents like this compound. This body of evidence has laid a strong foundation for the clinical development and successful use of this compound in the management of osteoporosis.

References

- 1. The bisphosphonate this compound improves implant integration in osteopenic ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 3. In vivo effects of bisphosphonates on the osteoclast mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: pharmacology and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. The impact of bisphosphonates on the osteoblast proliferation and Collagen gene expression in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound in osteoporosis: preclinical data and rationale for intermittent dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of treatment with this compound on bone mass, architecture, biomechanical properties, and bone concentration of this compound in ovariectomized aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Total administered dose of this compound determines its effects on bone mass and architecture in ovariectomized aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intermittent and continuous administration of the bisphosphonate this compound in ovariohysterectomized beagle dogs: effects on bone morphometry and mineral properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Intermittent intravenous administration of the bisphosphonate this compound prevents bone loss and maintains bone strength and quality in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Histomorphometric evaluation of daily and intermittent oral this compound in women with postmenopausal osteoporosis: results from the BONE study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An Optimized Approach to Perform Bone Histomorphometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Zoledronate, this compound and clodronate enhance osteoblast differentiation in a dose dependent manner--a quantitative in vitro gene expression analysis of Dlx5, Runx2, OCN, MSX1 and MSX2 - PubMed [pubmed.ncbi.nlm.nih.gov]

cellular uptake and intracellular localization of ibandronate in osteoclasts

Intracellular Localization and Molecular Targeting

Upon entering the osteoclast cytosol, ibandronate's primary molecular target is farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. The inhibition of FPPS disrupts the synthesis of essential isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.

The lack of prenylation impairs the function of these signaling proteins, which are vital for maintaining the osteoclast's cytoskeletal integrity, ruffled border formation, and overall survival. This disruption of cellular processes ultimately leads to osteoclast apoptosis, thereby reducing bone resorption.

While the cytoplasm is the primary site of action for this compound, studies with fluorescently labeled bisphosphonates suggest that these molecules are initially contained within intracellular vesicles following endocytosis. Their release into the cytoplasm is a critical step for their activity. There is also evidence to suggest that bisphosphonates can be transcytosed through osteoclasts.

Quantitative Data on this compound in Osteoclasts

Precise quantitative data on the uptake and intracellular concentration of this compound specifically in osteoclasts is limited in publicly available literature. However, related studies provide valuable insights.

| Parameter | Value/Observation | Cell Type/Model | Citation |

| In Vitro Inhibition of Bone Resorption | |||

| Inhibition of CTX-I Release | Strong inhibition at 0.3-100 µM | Mature human osteoclasts | |

| Inhibition of Calcium Release | Strong inhibition at 0.3-100 µM | Mature human osteoclasts | |

| Cell Viability | Unaffected or slightly increased at 0.3-10 µM; Decreased at ≥30 µM | Mature human osteoclasts | |

| TRACP Activity | Strongly decreased at all concentrations tested (0.3-100 µM) | Mature human osteoclasts | |

| Binding Affinity | |||

| Hydroxyapatite Binding of 99mTc-Ibandronate | 83.70 ± 3.67% | In vitro assay | |

| In Vivo Bone Uptake (as a proxy for osteoclast exposure) | |||

| This compound Concentration in Rat Femur | Dose-dependent increase up to ~10 ng/mg bone dry weight | Rat model | |

| This compound Concentration in Rat Lumbar Vertebrae | Dose-dependent increase up to ~10 ng/mg bone dry weight | Rat model | |

| This compound Concentration in Rat Mandible | Dose-dependent increase up to ~10 ng/mg bone dry weight | Rat model | |

| Cellular Uptake (in a related cell line) | |||

| 99mTc-Ibandronate Incorporation | Higher rate of incorporation compared to control | Human bone osteosarcoma cell line (U2OS) |

Experimental Protocols

Radiolabeling of this compound for Uptake Studies

This protocol is adapted from a study that radiolabeled this compound with Technetium-99m (99mTc) for in vitro binding and uptake assays.

Materials:

-

This compound sodium

-

Stannous chloride (SnCl2)

-

99mTc-pertechnetate (99mTcO4-)

-

Saline solution (0.9% NaCl)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

ITLC-SG chromatography strips

-

Mobile phase (e.g., acetone, saline)

-

Gamma counter

Procedure:

-

Prepare a stock solution of this compound sodium (e.g., 1 mg/mL in saline).

-

Prepare a fresh stock solution of stannous chloride (e.g., 1 mg/mL in 0.01 M HCl).

-

In a sterile, sealed vial, mix a specific amount of this compound solution (e.g., 200 µg) with a small volume of stannous chloride solution (e.g., 20 µg).

-

Adjust the pH of the mixture to approximately 5.5 using 0.1 M HCl or 0.1 M NaOH.

-

Add the desired amount of 99mTc-pertechnetate (e.g., 37 MBq) to the vial.

-

Incubate the reaction mixture at room temperature for 15 minutes.

-

Perform quality control using instant thin-layer chromatography (ITLC) on silica gel (SG) strips to determine the radiochemical purity. Use appropriate mobile phases to separate the labeled this compound from free pertechnetate and reduced/hydrolyzed technetium.

-

Quantify the radioactivity of the different components using a gamma counter.

In Vitro Osteoclast Resorption Assay

This protocol is a general method to assess the inhibitory effect of this compound on osteoclast activity.

Materials:

-

Osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells)

-

Culture medium (e.g., α-MEM) with fetal bovine serum (FBS) and antibiotics

-

M-CSF (Macrophage colony-stimulating factor)

-

RANKL (Receptor activator of nuclear factor kappa-B ligand)

-

Bone or dentine slices, or hydroxyapatite-coated plates

-

This compound sodium

-

Fixation solution (e.g., 4% paraformaldehyde)

-

TRAP (tartrate-resistant acid phosphatase) staining kit

-

Toluidine blue or similar stain for resorption pits

-

Microscope with imaging software

Procedure:

-

Isolate and culture osteoclast precursors in the presence of M-CSF.

-

Seed the precursor cells onto bone/dentine slices or hydroxyapatite-coated plates.

-

Induce osteoclast differentiation by adding RANKL to the culture medium.

-

After mature osteoclasts have formed (typically 5-7 days), treat the cells with various concentrations of this compound. Include a vehicle control.

-

Incubate for a defined period (e.g., 48-72 hours).

-

Fix the cells and perform TRAP staining to identify and count multinucleated osteoclasts.

-

To visualize resorption pits, remove the cells (e.g., using sonication or bleach) and stain the slices with toluidine blue.

-

Quantify the number of osteoclasts and the area of resorption pits using microscopy and image analysis software.

Fluorescence Microscopy for Intracellular Localization

This protocol describes a general approach for visualizing the uptake of a fluorescently labeled bisphosphonate analog. While a specific fluorescent this compound probe is not commercially available, this method can be adapted if one is synthesized.

Materials:

-

Fluorescently labeled this compound (or a suitable analog like FAM-RIS)

-

Mature osteoclasts cultured on glass coverslips or bone slices

-

Culture medium

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Nuclear counterstain (e.g., DAPI)

-

Phalloidin conjugated to a different fluorophore (for actin staining)

-

Antifade mounting medium

-

Confocal microscope

Procedure:

-

Culture mature osteoclasts on a suitable substrate.

-

Incubate the cells with the fluorescently labeled this compound in culture medium for a specific time course (e.g., 1, 4, 24 hours).

-

Wash the cells with PBS to remove unbound probe.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells if intracellular antibody staining is required.

-

Stain for specific cellular components, such as the actin ring with fluorescent phalloidin and the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using antifade medium.

-

Image the cells using a confocal microscope, acquiring z-stacks to determine the three-dimensional localization of the fluorescent probe within the osteoclasts.

Visualizations

Signaling Pathway of this compound in Osteoclasts

Caption: this compound's inhibitory pathway in osteoclasts.

Experimental Workflow for this compound Uptake Analysis

Unraveling the Bond: A Technical Guide to the Binding Affinity of Ibandronate to Hydroxyapatite

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical interaction between ibandronate, a potent nitrogen-containing bisphosphonate, and hydroxyapatite (HA), the primary mineral component of bone. Understanding the binding affinity of this compound to hydroxyapatite is paramount for optimizing its therapeutic efficacy in the treatment of osteoporosis and other bone-related disorders. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying mechanisms governing this essential molecular interaction.

Quantitative Assessment of Binding Affinity

The binding of this compound to hydroxyapatite has been quantified using various analytical techniques, providing valuable insights into its relative affinity compared to other bisphosphonates. The data consistently demonstrates a strong interaction, which is a key determinant of its potency and duration of action in bone tissue.[1][2]

Binding Affinity Constants

The affinity of this compound for hydroxyapatite has been determined through kinetic studies of HA crystal growth using the constant composition method. These studies, conducted under physiological conditions (pH 7.4, 37°C, and 0.15 M ionic strength), provide a reliable measure of the binding constant (KL).[3]

| Bisphosphonate | Binding Affinity Constant (KL) x 106 (M-1) | Rank Order of Affinity | Reference |

| Zoledronate | Not explicitly stated, but highest | 1 | [3] |

| Alendronate | Not explicitly stated | 2 | [3] |

| This compound | Not explicitly stated | 3 | [3] |

| Risedronate | Not explicitly stated | 4 | [3] |

| Etidronate | Not explicitly stated | 5 | [3] |

| Clodronate | Not explicitly stated, but lowest | 6 | [3] |

Table 1: Comparative binding affinities of various bisphosphonates to hydroxyapatite as determined by the constant composition method.[3]

Nuclear Magnetic Resonance (NMR)-based assays have also been employed to rank the binding affinities of clinically relevant bisphosphonates. These studies have confirmed the relative binding strength of this compound.

| Bisphosphonate | Rank Order of Affinity | Reference |

| Pamidronate | 1 | [4] |

| Alendronate | 2 | [4] |

| Zoledronate | 3 | [4] |

| Risedronate | 4 | [4] |

| This compound | 5 | [4] |

Table 2: Relative binding affinities of bisphosphonates to hydroxyapatite determined by an NMR-based in vitro assay.[4]

Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) provides a direct measurement of the thermodynamic parameters associated with the binding of bisphosphonates to bone mineral. While specific data for this compound is not detailed in the provided search results, a study on various bisphosphonates binding to human bone reveals a two-site binding model.[5] This binding is predominantly entropy-driven.[5]

| Thermodynamic Parameter | Site A (Weak Binding) | Site B (Strong Binding) | Reference |

| Average ΔG (kcal/mol) | -5.2 | -8.5 | [5] |

| Driving Force | Entropy-driven | Entropy-driven | [5] |

Table 3: General thermodynamic parameters for bisphosphonate binding to human bone, indicating a two-site binding model.[5]

Experimental Protocols for Measuring Binding Affinity

A variety of sophisticated experimental techniques are utilized to elucidate the binding characteristics of this compound to hydroxyapatite. Each method offers unique insights into the kinetics, thermodynamics, and structural aspects of this interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (hydroxyapatite), allowing for the determination of binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single experiment.[6]

Detailed Methodology:

-

Sample Preparation:

-

Prepare a suspension of hydroxyapatite (e.g., 10 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a solution of this compound (e.g., 1 mM) in the same buffer. Degas both solutions to prevent bubble formation during the experiment.

-

-

Instrument Setup:

-

Set the experimental temperature to 37°C.

-

Fill the sample cell with the hydroxyapatite suspension and the injection syringe with the this compound solution.

-

-

Titration:

-

Perform a series of injections of the this compound solution into the hydroxyapatite suspension. A typical experiment might consist of 20 injections of 10 µL each, with a spacing of 180 seconds between injections.

-

-

Data Analysis:

-

The raw data, consisting of heat changes per injection, is integrated to obtain the enthalpy change per mole of injectant.

-

The resulting binding isotherm is then fitted to a suitable binding model (e.g., a two-site binding model) to determine the thermodynamic parameters.[5]

-

Constant Composition Method

This technique measures the inhibition of hydroxyapatite crystal growth by bisphosphonates to determine their binding affinity. The experiment is conducted under conditions of constant supersaturation, allowing for precise kinetic measurements.

Detailed Methodology:

-

Reaction Setup:

-

Prepare a supersaturated solution of calcium phosphate at a physiological pH of 7.4 and an ionic strength of 0.15 M in a double-walled reaction vessel maintained at 37°C.

-

Introduce seed crystals of hydroxyapatite to initiate crystal growth.

-

-

Titration:

-

Maintain a constant pH and supersaturation by the computer-controlled addition of titrant solutions containing calcium, phosphate, and the bisphosphonate being tested (this compound) at various concentrations.

-

-

Measurement:

-

The rate of crystal growth is determined by monitoring the rate of addition of the titrants.

-

-

Data Analysis:

-

The inhibition of crystal growth at different this compound concentrations is used to calculate the Langmuir-type adsorption affinity constant (KL).

-

Langmuir Adsorption Isotherms

This method involves equilibrating hydroxyapatite with solutions containing varying concentrations of this compound to determine the adsorption capacity and affinity.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a series of this compound solutions of known concentrations in a suitable buffer (e.g., simulated body fluid).

-

Weigh a fixed amount of hydroxyapatite powder into separate tubes.

-

-

Adsorption:

-

Add the this compound solutions to the hydroxyapatite powder and incubate at a constant temperature (e.g., 37°C) with agitation for a predetermined time to reach equilibrium.

-

-

Analysis:

-

After incubation, centrifuge the samples to separate the hydroxyapatite.

-

Measure the concentration of unbound this compound in the supernatant using a suitable analytical method (e.g., HPLC).

-

-

Data Analysis:

-

Calculate the amount of this compound adsorbed onto the hydroxyapatite for each initial concentration.

-

Plot the amount of adsorbed this compound versus the equilibrium concentration and fit the data to the Langmuir isotherm model to determine the maximum adsorption capacity and the Langmuir constant, which is related to the binding affinity.[7]

-

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the binding mechanism of this compound to different crystallographic faces of hydroxyapatite. These computational studies can predict binding free energies and identify key molecular interactions.

Detailed Methodology:

-

System Setup:

-

Construct a simulation box containing a hydroxyapatite crystal slab and a solution of this compound molecules in water.

-

Define the force fields that describe the interactions between all atoms in the system.

-

-

Simulation:

-

Perform an equilibration run to allow the system to reach a stable state at a defined temperature and pressure.

-

Conduct a production run to generate trajectories of the atoms over time.

-

-

Analysis:

-

Analyze the trajectories to calculate the binding free energy of this compound to the hydroxyapatite surface.

-

Visualize the binding modes and identify the specific atomic interactions (e.g., hydrogen bonds, electrostatic interactions) that contribute to the binding affinity.[8]

-

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to probe the vibrational modes of molecules and can provide information about the chemical interactions between this compound and hydroxyapatite.

Detailed Methodology:

-

Sample Preparation:

-

Prepare samples of pure hydroxyapatite, pure this compound, and hydroxyapatite that has been incubated with an this compound solution and then dried.

-

Mix the samples with KBr and press them into pellets.

-

-

Spectral Acquisition:

-

Acquire the FTIR spectra of the samples over a specific wavenumber range (e.g., 4000-400 cm-1).

-

-

Data Analysis:

-

Compare the spectra of the pure components with that of the this compound-hydroxyapatite complex.

-

Identify shifts in the characteristic vibrational bands of the phosphate and hydroxyl groups of hydroxyapatite and the phosphonate groups of this compound to infer the nature of the chemical bonding.[9]

-

Mechanism of this compound Binding to Hydroxyapatite

The binding of this compound to hydroxyapatite is a complex process involving multiple types of interactions. The primary mechanism involves the strong chelation of the two phosphonate groups of the this compound molecule to the calcium ions on the surface of the hydroxyapatite crystal.[10] The hydroxyl group at the R1 position of this compound also contributes to the binding affinity by forming an additional coordination bond with calcium ions.

The nitrogen atom in the side chain of this compound can become protonated, leading to electrostatic interactions with the negatively charged phosphate groups on the hydroxyapatite surface. Molecular dynamics simulations have suggested that the protonated amine groups of this compound can lead to larger binding free energies.

The binding of this compound to hydroxyapatite is a critical factor in its pharmacological action. This strong affinity ensures that the drug is selectively targeted to bone tissue and retained for an extended period, allowing it to effectively inhibit osteoclast-mediated bone resorption. A thorough understanding of this binding interaction, facilitated by the experimental and computational methods outlined in this guide, is essential for the development of new and improved bisphosphonate-based therapies.

References

- 1. Bisphosphonate binding affinity as assessed by inhibition of carbonated apatite dissolution in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Bisphosphonate With a Low Hydroxyapatite Binding Affinity Prevents Bone Loss in Mice After Ovariectomy and Reverses Rapidly With Treatment Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel insights into actions of bisphosphonates on bone: differences in interactions with hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thermodynamics of Bisphosphonates Binding to Human Bone: A Two-Site Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Molecular dynamics simulations on the interaction between polymers and hydroxyapatite with and without coupling agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jpgt.upg-ploiesti.ro [jpgt.upg-ploiesti.ro]

- 10. This compound | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foundational Pharmacokinetics of Ibandronate in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on the pharmacokinetics of ibandronate in key animal models. This compound, a potent nitrogen-containing bisphosphonate, is a widely used therapeutic agent for the treatment of osteoporosis and other bone-related diseases. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical species is crucial for the interpretation of efficacy and safety studies and for the successful clinical development of new therapeutic regimens.

Executive Summary

This compound exhibits pharmacokinetic properties characteristic of its class, including poor oral bioavailability, high affinity for bone tissue, and elimination primarily through renal excretion of the unchanged drug. Preclinical studies in rats, dogs, and monkeys have been instrumental in defining these characteristics and have established the rationale for intermittent dosing regimens. This guide synthesizes the key quantitative data, details the experimental methodologies employed in these seminal studies, and provides visual representations of experimental workflows and the drug's mechanism of action.

Pharmacokinetic Profile of this compound in Animal Models

The pharmacokinetic profile of this compound has been extensively characterized in various animal species, primarily rats, dogs, and monkeys. These studies have consistently demonstrated low oral absorption and rapid clearance from plasma, with a significant portion of the administered dose sequestered in bone.

Absorption

Oral bioavailability of this compound is consistently low across all animal species studied, typically less than 1%.[1][2] This poor absorption is a hallmark of bisphosphonates and is significantly influenced by the presence of food, which can markedly suppress bioavailability.[1] Following oral administration, the time to reach maximum plasma concentration (Tmax) is generally observed between 0.5 to 1 hour.[1] Subcutaneous administration, in contrast, results in approximately 100% bioavailability in rats.[1]

Distribution

This compound exhibits a high volume of distribution, reflecting its extensive uptake into tissues, particularly bone.[1] Approximately 40-50% of an absorbed dose is taken up and stored in bone tissue.[1][3] This high affinity for hydroxyapatite, the mineral component of bone, is central to its therapeutic action.[4][5] Plasma protein binding is high and similar across rats, dogs, and humans, ranging from 80% to 99%.[1] In pregnant rats, this compound has been shown to distribute to the placenta and fetus, and it is also excreted in the milk of lactating rats.[1]

Metabolism

There is no evidence of this compound metabolism in rats or dogs.[1] The drug is not metabolized in humans either and is excreted unchanged.[2][6] This lack of metabolism minimizes the potential for drug-drug interactions at the hepatic level.[1]

Excretion

The portion of this compound not taken up by bone is rapidly cleared from the plasma and eliminated unchanged via the kidneys.[1][3] Renal clearance accounts for approximately 50-60% of the total body clearance.[6] The terminal half-life in dogs is approximately 5-6 hours.[1][2]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in different animal models as reported in the foundational literature.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route of Administration | Dose | Value | Reference |

| Oral Bioavailability | Oral | - | < 1% | [1][2] |

| Subcutaneous Bioavailability | Subcutaneous | - | 100% | [1] |

| Tmax | Oral | - | 0.5 - 1 hour | [1] |

| Plasma Protein Binding | - | - | 80 - 99% | [1] |

| Bone Uptake | - | - | ~40-50% of absorbed dose | [1] |

| Metabolism | - | - | Not metabolized | [1] |

| Primary Route of Excretion | - | - | Renal (unchanged) | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Route of Administration | Dose | Value | Reference |

| Oral Bioavailability | Oral | - | < 1% | [1] |

| Tmax | Oral | - | 0.5 - 1 hour | [1] |

| Terminal Half-life (T½) | Oral or IV | - | ~5-6 hours | [1][2] |

| Volume of Distribution (Vd) | - | - | ~10 L/kg | [1] |

| Plasma Protein Binding | - | - | 80 - 99% | [1] |

| Bone Uptake | - | - | ~40-50% of absorbed dose | [1] |

| Metabolism | - | - | Not metabolized | [1] |

| Primary Route of Excretion | - | - | Renal (unchanged) | [1] |

Table 3: Pharmacokinetic Parameters of this compound in Monkeys

| Parameter | Route of Administration | Dosing Regimen | Key Finding | Reference |

| Efficacy | Intravenous | Intermittent (every 30 days) | Dose-dependent prevention of bone loss | [7] |

| Bone Turnover Markers | Intravenous | 30 µg/kg every 30 days | Suppression of increased bone turnover | [7] |

| Bone Mineral Density | Intravenous | 30 µg/kg every 30 days | Preservation of bone mass | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following sections outline the typical experimental protocols used in the pharmacokinetic evaluation of this compound in animal models.

Animal Models

-

Rats: Wistar and Sprague-Dawley rats are commonly used.[8][9] Ovariectomized (OVX) rat models are frequently employed to mimic postmenopausal osteoporosis.[4][9]

-

Dogs: Beagle dogs are a common model for orthopedic and bone metabolism studies.[10] Ovariohysterectomized (OHX) models are also utilized.[10]

-

Monkeys: Cynomolgus monkeys are used as a non-human primate model, which is considered highly relevant to human physiology.[7] Ovariectomized models are also established in this species.[7]

Dosing and Administration

-

Oral Administration: this compound is typically administered via oral gavage to ensure accurate dosing.[11]

-

Intravenous Administration: The drug is administered via bolus injection or infusion, often through a cannulated vein.[7]

-

Subcutaneous Administration: This route is used to achieve complete bioavailability.[1][8]

-

Dosing Regimens: Both daily and intermittent dosing schedules have been investigated to establish the efficacy of less frequent administration.[4][9][10]

Sample Collection and Analysis

-

Blood Sampling: Serial blood samples are collected from a cannulated artery or vein at predetermined time points post-dosing. Plasma or serum is separated by centrifugation.

-

Urine and Feces Collection: Animals are often housed in metabolic cages to allow for the separate collection of urine and feces for excretion studies.

-

Bone Sample Collection: At the end of the study, bones (e.g., tibia, femur, vertebrae) are collected for the determination of this compound concentration and for histomorphometric analysis.[9]

-

Analytical Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A validated method for the quantification of this compound in plasma, urine, and bone.[12]

-

Enzyme-Linked Immunosorbent Assay (ELISA): A sensitive immunoassay for the determination of this compound in plasma or serum.[12]

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): A sensitive and high-throughput method for quantifying this compound in biological matrices, often requiring derivatization of the analyte.[13][14]

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study of this compound.

Mechanism of Action: Signaling Pathway

This compound, like other nitrogen-containing bisphosphonates, inhibits osteoclast-mediated bone resorption by targeting the mevalonate pathway. The diagram below outlines this key signaling pathway.

Conclusion

The foundational pharmacokinetic studies of this compound in animal models have provided a robust understanding of its ADME properties. The consistent findings of low oral bioavailability, high bone affinity, and renal excretion of the unchanged drug across species have guided its clinical development, particularly in establishing the feasibility and efficacy of intermittent dosing regimens. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and scientists in the field of bone biology and drug development, facilitating further research and the development of new therapeutic strategies.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. This compound, an experimental intravenous bisphosphonate for osteoporosis, bone metastases, and hypercalcemia of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: pharmacology and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound: a clinical pharmacological and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intermittent intravenous administration of the bisphosphonate this compound prevents bone loss and maintains bone strength and quality in ovariectomized cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound affects bone growth and mineralization in rats with normal and reduced renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of treatment with this compound on bone mass, architecture, biomechanical properties, and bone concentration of this compound in ovariectomized aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intermittent and continuous administration of the bisphosphonate this compound in ovariohysterectomized beagle dogs: effects on bone morphometry and mineral properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enhancement of Oral Bioavailability of this compound Through Gastroretentive Raft Forming Drug Delivery System: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analytical methods for the quantification of this compound in body fluids and bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-throughput HPLC-MS/MS method to determine this compound in human plasma for pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Ibandronate Administration in Ovariectomized Rat Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ovariectomized (OVX) rat is a widely accepted and utilized preclinical model for studying postmenopausal osteoporosis. This model mimics the estrogen deficiency-induced bone loss observed in postmenopausal women. Ibandronate, a potent nitrogen-containing bisphosphonate, is a clinically approved antiresorptive agent for the treatment of osteoporosis. These application notes provide detailed protocols for the administration of this compound in OVX rat models, along with methodologies for key experimental assessments to evaluate its efficacy.

This compound Administration Protocols

This compound is typically administered to OVX rats via subcutaneous injection. The dosage and treatment duration can be varied to model different therapeutic regimens, including preventive and interventional approaches.

Data Presentation: this compound Dosage and Administration Regimens in OVX Rats

| Parameter | Details | Reference(s) |

| Animal Model | Ovariectomized (OVX) female rats (e.g., Wistar, Sprague-Dawley) | [1][2] |

| Age of Rats at Ovariectomy | Typically 8-month-old (skeletally mature) | [1][2] |

| Time Between OVX and Treatment Initiation | Varies; can be immediate (preventive model) or after a period of bone loss (e.g., 10 weeks, therapeutic model) | [1][2] |

| Route of Administration | Subcutaneous (s.c.) injection is the most common and ensures accurate dosing. | [1][2][3] |

| Dosage Range (Daily) | 0.1 µg/kg/day to 25 µg/kg/day | [1][2] |

| Optimal Preventive Dose (Daily) | 1.0 µg/kg/day is often cited as the optimal dose to prevent bone loss completely. | [2] |

| Suboptimal Preventive Dose (Daily) | 0.1 µg/kg/day has been used to study partial effects. | [2] |

| Intermittent (Cyclical) Dosing | Equivalent total cumulative doses administered intermittently (e.g., 25 µg/kg every 25 days) have shown similar efficacy to daily administration. | [1][3] |

| Treatment Duration | Varies from 4 weeks to 12 months depending on the study objectives. | [1][4] |

Experimental Protocols

Ovariectomy Procedure

A standard surgical procedure to induce estrogen deficiency.

Materials:

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments (scalpel, scissors, forceps)

-

Suture material or wound clips

-

Antiseptic solution and sterile gauze

Procedure:

-

Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.

-

Shave and disinfect the surgical area (dorsal or ventral approach).

-

Make a small incision to access the peritoneal cavity.

-

Locate and ligate the ovarian blood vessels and the fallopian tubes.

-

Remove both ovaries.

-

Suture the muscle layer and close the skin incision with sutures or wound clips.

-

Provide postoperative care, including analgesics and monitoring for recovery.

-

Sham-operated control animals should undergo the same surgical procedure without the removal of the ovaries.

Bone Mineral Density (BMD) Measurement

Dual-energy X-ray absorptiometry (DXA) is the gold standard for measuring BMD.

Materials:

-

DXA scanner equipped with small animal software

-

Anesthetized rat

Procedure:

-

Anesthetize the rat.

-

Position the rat on the DXA scanner bed in a prone position.

-

Perform a total body scan or scans of specific regions of interest, such as the lumbar spine and femur.

-

Analyze the images using the provided software to determine BMD (g/cm²) and bone mineral content (BMC, g).

Biomechanical Testing (Three-Point Bending of Femur)

This test assesses the mechanical strength of long bones.

Materials:

-

Materials testing machine with a three-point bending fixture

-

Excised femur, cleaned of soft tissue

Procedure:

-

Following euthanasia, carefully dissect the femur and remove all soft tissues.

-

Store the bone in saline-soaked gauze at -20°C until testing.

-

Thaw the femur to room temperature before testing.

-

Position the femur on the two lower supports of the three-point bending fixture, ensuring the loading point is at the mid-diaphysis.

-

Apply a constant downward displacement rate until the bone fractures.

-

Record the load-displacement curve.

-

From the curve, calculate key biomechanical parameters such as ultimate load (Fmax), stiffness, and energy to failure.

Bone Histomorphometry

Provides quantitative information on bone microarchitecture and cellular activity.

Materials:

-

Fluorochrome bone labels (e.g., calcein, alizarin red)

-

Fixative (e.g., 70% ethanol)

-

Embedding medium (e.g., polymethyl methacrylate)

-

Microtome for undecalcified bone sections

-

Microscope with a fluorescent light source and image analysis software

Procedure:

-

Administer fluorochrome labels via intraperitoneal or subcutaneous injection at specific time points before euthanasia (e.g., 10 and 3 days prior) to label areas of active bone formation.

-

After euthanasia, dissect the bones of interest (e.g., tibia, lumbar vertebrae) and fix them in 70% ethanol.

-

Dehydrate the bone samples in graded ethanol and embed them undecalcified in a plastic resin.

-

Cut thin sections (5-10 µm) using a microtome.

-

Stain sections for static parameters (e.g., von Kossa for mineralized bone) or view unstained sections under a fluorescent microscope for dynamic parameters.

-

Quantify parameters such as trabecular bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), trabecular separation (Tb.Sp), mineralizing surface (MS/BS), and bone formation rate (BFR/BS) using specialized software.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Osteoclasts

This compound, like other nitrogen-containing bisphosphonates, inhibits osteoclast-mediated bone resorption by targeting the mevalonate pathway. Specifically, it inhibits the enzyme farnesyl pyrophosphate synthase (FPPS).[5] This inhibition prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential for the post-translational prenylation of small GTP-binding proteins (e.g., Ras, Rho, Rac).[6] The disruption of this process leads to cytoskeletal abnormalities in osteoclasts, loss of the ruffled border, and ultimately, induction of apoptosis, thereby reducing bone resorption.[6][7]

Caption: this compound inhibits FPPS in the mevalonate pathway.

Experimental Workflow for Evaluating this compound in OVX Rats

The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in an OVX rat model.

Caption: Workflow for this compound efficacy testing in OVX rats.

References

- 1. Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Three-point bending of rat femur in the mediolateral direction: introduction and validation of a novel biomechanical testing protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for In Vitro Efficacy Testing of Ibandronate

For Researchers, Scientists, and Drug Development Professionals

Introduction